molecular formula C10H14N2 B188723 1-Phenylpiperazine CAS No. 92-54-6

1-Phenylpiperazine

カタログ番号: B188723
CAS番号: 92-54-6
分子量: 162.23 g/mol
InChIキー: YZTJYBJCZXZGCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenylpiperazine (1-PP) is a piperazine derivative featuring a phenyl group attached to the nitrogen atom of the heterocyclic ring. It serves as a versatile scaffold in medicinal chemistry due to its ability to modulate permeability, receptor binding, and pharmacokinetic properties. Key applications include:

  • Intestinal Permeation Enhancement: 1-PP enhances transepithelial transport in Caco-2 cell models, achieving over 100-fold permeability increases with minimal cytotoxicity compared to other permeation enhancers .
  • Receptor Targeting: 1-PP derivatives exhibit affinity for serotonin (5-HT) receptors, particularly 5-HT7 and 5-HT1A, making them candidates for CNS disorders .
  • Synthetic Utility: Microwave-assisted synthesis methods improve yields (50–70%) while adhering to green chemistry principles .

準備方法

Synthetic Routes and Reaction Conditions: 1-Phenylpiperazine can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride at elevated temperatures (160-250°C) without any solvent, followed by treatment with an alkaline aqueous solution and reduced pressure distillation to obtain the product .

Industrial Production Methods: The industrial production of this compound typically follows the method involving aniline and bis-(2-chloroethyl)amine hydrochloride due to its simplicity, high yield, and low cost. This method results in a product with a purity of over 99.5% and a yield above 75% .

化学反応の分析

1-Phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different substituted piperazines.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or the piperazine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Substituted piperazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

1-Phenylpiperazine is primarily known for its utility as a precursor in the synthesis of several antidepressant medications, particularly nefazodone and trazodone. These drugs are classified as serotonin antagonist and reuptake inhibitors (SARIs), which are effective in treating depression and anxiety disorders. The compound's structure allows it to interact with serotonin receptors, influencing neurotransmitter activity in the brain .

Case Study: Antidepressant Synthesis

  • Drugs Involved : Nefazodone, Trazodone
  • Mechanism : Acts on serotonin receptors to modulate neurotransmission.
  • Clinical Relevance : Used in treating depression and anxiety disorders.

Research Chemical and Psychoactive Properties

Research has indicated that this compound acts as a monoamine releasing agent, showing varying potencies for norepinephrine, serotonin, and dopamine release. Specifically, it exhibits an EC50 of 186 nM for norepinephrine, making it a selective norepinephrine releasing agent . This property has led to investigations into its potential as a psychoactive substance.

Table 1: Monoamine Release Potency of this compound

NeurotransmitterEC50 (nM)
Norepinephrine186
Serotonin880
Dopamine2530

Chemical Permeation Enhancer

Recent studies have highlighted the effectiveness of this compound as a chemical permeation enhancer for macromolecular therapeutics. In experiments using Caco-2 cell models—an established system for studying intestinal absorption—it was found to significantly enhance transepithelial transport with minimal cytotoxicity compared to other compounds. Among derivatives tested, certain modifications increased permeability while reducing toxicity .

Case Study: Enhancing Drug Absorption

  • Objective : Improve oral bioavailability of macromolecular therapeutics.
  • Method : Caco-2 model for assessing permeability.
  • Findings : Some derivatives enhanced permeability over 100-fold without significant toxicity.

Antibacterial Activity

Emerging research also indicates potential antibacterial properties of this compound derivatives. Studies have demonstrated that specific derivatives can inhibit efflux pump transporters in bacteria like Staphylococcus epidermidis, enhancing the efficacy of existing antibiotics such as erythromycin .

Table 2: Antibacterial Efficacy of Phenylpiperazine Derivatives

CompoundMIC (μg/mL)Effect on Erythromycin
Phenylpiperazine Derivative A>128No enhancement
Phenylpiperazine Derivative B<64Significant enhancement

類似化合物との比較

Comparison with Structural Analogs

Phenylpiperazine Derivatives

Substituents on the phenyl ring significantly influence pharmacological activity and toxicity:

Compound Substituent(s) Key Findings Reference
1-Phenylpiperazine (1-PP) None Low cytotoxicity; effective permeation enhancer in Caco-2 models
1-(4-Methylphenyl)piperazine Methyl (para position) Comparable efficacy to 1-PP but 30% lower cytotoxicity
1-(3-Trifluoromethylphenyl)piperazine -CF₃ (meta position) Higher metabolic stability; used in molecular imprinting studies
1-(3,4-Methylenedioxyphenyl)piperazine -O-CH₂-O- (meta/para) Enhanced serotonergic activity; structural analog of benzylpiperazine
1-(2-Methoxyphenyl)piperazine -OCH₃ (ortho position) Selective 5-HT7 receptor binding (pKi = 8.82); improved selectivity over 5-HT2A

Key Trends :

  • Electron-Withdrawing Groups (e.g., -CF₃) improve metabolic stability but may reduce solubility.
  • Aliphatic Substitutions (e.g., methyl) lower cytotoxicity while maintaining efficacy .
  • Methoxy Groups in ortho/meta positions enhance receptor selectivity .

Non-Phenyl Piperazine Analogs

Compound Core Structure Key Findings Reference
Benzylpiperazine (BZP) Benzyl group instead of phenyl Higher lipophilicity; associated with neurotoxicity in preclinical models
1-Methyl-4-phenylpiperazine Methyl on piperazine nitrogen Reduced cytotoxicity; comparable permeation enhancement to 1-PP
Piperidine analogs Six-membered saturated ring Lower 5-HT7 affinity (e.g., compound 16: pKi = 7.13 vs. 8.82 for 1-PP)

Mechanistic Insights :

  • Piperidine vs. Piperazine : Piperidine analogs (saturated ring) exhibit reduced receptor binding due to lack of hydrogen-bonding capability .
  • N-Methylation : Mitigates cytotoxicity by reducing reactive amine availability .

Pharmacological and Toxicological Profiles

Receptor Affinity and Selectivity

  • 5-HT7 Antagonists : 1-PP derivatives with butyl linkers (e.g., compound 3) show high 5-HT7 affinity (pKi = 8.42) and >50-fold selectivity over 5-HT1A and dopamine D2 receptors .

Cytotoxicity

  • 1-PP Derivatives : Hydroxyl or primary amine substitutions increase toxicity (e.g., 40% cell death at 100 µM), whereas aliphatic groups reduce it (<20% cell death) .
  • Piperazine vs. Piperidine : In neuroblastoma cells, 1-PP substituents (e.g., compound 5h) show 43% cytotoxicity at 100 µM, compared to 20% for piperidine analogs .

Structure-Activity Relationships (SAR)

  • Phenyl Ring Modifications :
    • Electron-Donating Groups (e.g., -OCH₃) enhance 5-HT7 affinity via π-π stacking .
    • Steric Hindrance : Bulky substituents (e.g., -CF₃) reduce nucleophilic attack in synthetic reactions, favoring demethylation pathways .
  • Linker Optimization : Butyl chains improve receptor binding, while shorter linkers (e.g., propyl) reduce potency .

生物活性

1-Phenylpiperazine (PPZ) is a compound that has garnered attention in various fields of pharmacology due to its diverse biological activities. This article explores its biological activity, including its efficacy against cancer, antimicrobial properties, and potential as a permeation enhancer in drug delivery systems.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H15_{15}N
  • Molecular Weight : 175.25 g/mol

The compound features a piperazine ring substituted with a phenyl group, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of phenylpiperazine derivatives as anticancer agents. Notably, derivatives such as compound 3p have shown significant inhibition of the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell proliferation.

In Vitro Studies

In vitro assays demonstrated that compound 3p exhibited potent antiproliferative activity across various cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-70.22
HeLa0.08
A5490.05
Lung Cancer189.2

The mechanism of action was further elucidated through apoptosis assays, where compound 3p induced apoptosis in a dose-dependent manner, confirming its potential as an anticancer agent .

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. A study synthesized a series of N-phenylpiperazines and assessed their activity against various pathogens, including Staphylococcus aureus and mycobacterial strains.

Results Summary

The most effective compounds demonstrated the following Minimum Inhibitory Concentrations (MIC):

CompoundPathogenMIC (µM)
Compound AM. kansasii15.4
Compound BM. marinum15.0
Compound CF. avenaceum14.2

These findings indicate that modifications to the piperazine structure can enhance antimicrobial efficacy while maintaining low toxicity levels .

Intestinal Permeation Enhancement

This compound has been identified as an effective intestinal permeation enhancer, which could facilitate the oral delivery of poorly soluble drugs. In a study using Ussing chambers, PPZ was shown to increase the permeability of model compounds across rat intestinal mucosae without significant toxicity.

Key Findings

  • Papp Values : The apparent permeability coefficients increased in a concentration-dependent manner.
  • TEER Reduction : Trans epithelial electrical resistance decreased, indicating tight junction modulation.
  • Mechanism : The enhancement was mediated by myosin light chain kinase activation and stimulation of chloride secretion through 5-HT4 receptors .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of phenylpiperazine derivatives:

  • Synthesis and Evaluation : A series of new derivatives were synthesized and evaluated for their acaricidal activity against Tetranychus urticae, showing promising results with specific substitutions enhancing efficacy .
  • Molecular Docking Studies : Research involving molecular docking has identified key interactions between phenylpiperazine derivatives and target proteins, suggesting pathways for further drug development .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 1-phenylpiperazine in laboratory settings?

this compound requires strict adherence to safety measures due to its reactivity and potential hazards:

  • Engineering controls : Use local exhaust ventilation and sealed systems to minimize airborne exposure. Safety showers and eyewash stations must be accessible .
  • Personal protective equipment (PPE) : Chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved clothing are mandatory. Respiratory protection is advised in poorly ventilated areas .
  • First aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion/inhalation .

Q. What are the standard synthetic routes for this compound derivatives?

this compound is synthesized via nucleophilic substitution or condensation reactions. For example:

  • Microwave-assisted synthesis : Reduces reaction time and reagent excess (e.g., 1.1 equivalents of this compound) while achieving moderate yields (50–70%) .
  • Condensation with ketones : Cyclohexanone or dihydro-2H-pyran-4(3H)-one reacts with this compound under cyanide catalysis to form intermediates for P2X7 antagonists .

Q. How does this compound interact with triazolium precursors in nucleophilic reactions?

In fluorination studies, this compound exhibits nucleophilic selectivity:

  • Steric hindrance : Preferentially attacks the N3-methyl group over the difluoromethyl group due to fluorine’s larger atomic radius, favoring SN2 demethylation (59% yield) over difluoromethyl substitution (13% yield) .
  • Mechanistic insight : Computational studies show a lower activation barrier for N3-methyl attack (24.7 kcal/mol) compared to difluoromethyl attack (27.2 kcal/mol), aligning with experimental yields .

Advanced Research Questions

Q. How do structural modifications of this compound influence its efficacy as an intestinal permeation enhancer?

A structure-activity relationship (SAR) study of 13 derivatives in Caco-2 models revealed:

  • Key findings :
    • Aliphatic substitutions (e.g., 1-methyl-4-phenylpiperazine) enhance paracellular transport (100-fold calcein permeability) with reduced cytotoxicity.
    • Phenyl ring hydroxylation increases toxicity, likely due to reactive metabolite formation .
  • Methodology : Efficacy was assessed via confocal imaging and transepithelial electrical resistance (TEER) measurements .

Q. What computational tools elucidate the reaction pathways of this compound in fluorination studies?

Density functional theory (DFT) and molecular docking are critical:

  • Pre-reaction complexes : Hydrogen bonding between this compound’s N4 and triazolium’s –CF2H group stabilizes transition states.
  • Energetics : Gibbs free energy calculations at 353 K explain preferential N3-methyl attack (ΔG‡ = 24.7 kcal/mol vs. 27.2 kcal/mol for –CF2H) .
  • Software : SHELX programs are widely used for crystallographic refinement and mechanistic modeling .

Q. Can this compound derivatives serve as ligands for antiviral drug development?

In HIV-1 inhibitor studies:

  • Pharmacophore modeling : Derivatives with this compound motifs exhibit enhanced binding to non-nucleoside reverse transcriptase inhibitor (NNRTI) pockets.
  • SAR : Replacement of benzylpiperazine with 1-phenylpiperidine-3-amine improves antiviral activity (EC50 < 10 nM) while reducing cytotoxicity in MT-4 cells .
  • Methodology : Antiviral efficacy is tested via cell-based assays and molecular docking (e.g., AutoDock Vina) .

Key Notes for Experimental Design

  • Contradiction resolution : When conflicting data arise (e.g., reaction yields vs. computational predictions), validate via kinetic studies (e.g., Arrhenius plots) or isotopic labeling .
  • Safety compliance : Follow JIS Z 7253:2019 standards for storage (locked cabinets) and waste disposal (approved facilities) .

特性

IUPAC Name

1-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTJYBJCZXZGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2210-93-7 (mono-hydrochloride), 4004-95-9 (di-hydrochloride)
Record name Phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8057855
Record name Phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-54-6
Record name 1-Phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9225CBI7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture consisting of 29.5 gm (0.1 mol) of N-[γ-(p-amino-phenyl)-n-propyl]-N'-phenyl-piperazine (m.p. 102° C.), 5.8 gm (0.11 mol) of acetonitrile and 20 ml of glacial acetic acid was refluxed for 20 hours. Thereafter, the solvent was distilled off in vacuo, and the residue was recrystallized from dilute methanol, yielding 28.3 gm (81.3% of theory) of N-[γ-(p-β-cyanoethyl-amino]-phenyl)-n-propyl]-N'-phenyl-piperazine, m.p. 141°-143° C.
Name
N-[γ-(p-amino-phenyl)-n-propyl]-N'-phenyl-piperazine
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2(2-Bromoethyl)-7-chloro-4-hydroxy-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione (0.500 g, 1.35 mM) was stirred in dimethylformamide (10 mL), and N-phenylpiperazine (10 mL, 10.6 g, 65.5 mM) was added. The resulting yellow suspension was heated to ˜110° C. to form a clear yellow solution. The solution was heated for 6 hours during which time a precipitate formed. The suspension was cooled to room temperature and stirred for five days. The resulting yellow suspension was dissolved into aqueous methanol (500 mL, 50%). The pH of this solution was carefully adjusted to pH=6 with 1N hydrochloric acid (˜20 mL) which gave a yellow precipitate. This suspension was stirred for 1 hour and filtered to give the title compound contaminated with N-phenylpiperazine (0.753 g). This material was recrystallized from hot ethanol (200 mL) to give the title compound (0.428 g, 70%) as a yellow powder, mp 361-364° C.; MS(CI): 452 (M+H).
Name
2(2-Bromoethyl)-7-chloro-4-hydroxy-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 200 ml Kjeldahl flask equipped with a cooling condenser and a thermometer was charged with a solution of 22.0 g of piperazine in 20 ml of o-xylene, a solution of 6.70 g of bromobenzene in 20 ml of o-xylene, and a solution of 5.66 g of NaOBut in 20 ml of o-xylene, and further with a solution of 4.5 mg of palladium acetate in 5 ml of o-xylene (the ratio of palladium atom/bromobenzene=0.05% by mole). The flask was flushed with nitrogen for about 20 minutes while the content was stirred, and 0.2 ml of tri-tert.-butylphosphine was added. Then the mixture was heated to 120° C., and maintained at that temperature for 3 hours with stirring. After completion of the reaction, 80 ml of water was added to cool the reaction product. The mixture was introduced in a separatory funnel and the organic phase was separated. The lower aqueous phase was extracted with 40 ml of o-xylene. The organic phase was dried over sodium sulfate. Gas chromatographic analysis of the obtained product by the internal standard method revealed that the intended arylamine, i.e., N-phenylpiperazine was obtained in a yield of 92% by mole.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
4.5 mg
Type
catalyst
Reaction Step Seven
Yield
92%

Synthesis routes and methods IV

Procedure details

A solution of t-butyl 4-phenylpiperazine-1-carboxylate (500 mg, 1.91 mmol, 1.00 equiv) in DCM/CF3COOH (10/3 mL) was placed in a 50-mL round bottom flask and stirred for 1 h at 30° C. in an oil bath. The pH value of the solution was adjusted to 9 with aqueous sodium hydroxide (1 M), and the solution was extracted with 3×10 mL of dichloromethane, the organic layers combined and dried over anhydrous sodium sulfate. Solids were removed via filtration, and the resulting solution concentrated under vacuum yielding 300 mg (97%) of 1-phenylpiperazine as yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
DCM CF3COOH
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods V

Procedure details

35.75 g of 1-[2-(-4-benzyloxyphenoxy)ethyl]-4-phenylpiperazine was added rapidly with stirring to 75 ml concentrated HCl and the mixture was heated on a steam bath for 15 minutes. During this time starting material dissolved and then a white crystalline solid began to form and eventually the reaction mixture almost solidified. The reaction was cooled to ~5° and then was diluted with 100 ml EtOH. The solids were filtered off and were washed in EtOH and ether to give 1-8 2-(4-hydroxyphenoxy) ethyl]-4-phenylpiperazine as its monohydrochloride. The salt was dissolved in 150 ml hot MeOH and 50 ml H2O and was then treated with 25 ml triethylamine. Water was then added to the refluxing mixture just to the cloud point whereupon the product began to crystallize from solution. The mixture was chilled and the solids were collected by filtration to give the end product, mp 142°-143°.
Name
1-[2-(-4-benzyloxyphenoxy)ethyl]-4-phenylpiperazine
Quantity
35.75 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpiperazine
Reactant of Route 2
1-Phenylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Phenylpiperazine
Reactant of Route 4
1-Phenylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Phenylpiperazine
Reactant of Route 6
Reactant of Route 6
1-Phenylpiperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。